

An In-depth Technical Guide to Bimatoprost Acid-d4: Synthesis and Characterization

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Compound of Interest

Compound Name: *Bimatoprost acid-d4*

Cat. No.: *B593915*

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Bimatoprost acid-d4**, a deuterated analog of Bimatoprost acid. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies of Bimatoprost, a prostaglandin F2 α analog used in the treatment of glaucoma and ocular hypertension.

Introduction

Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP). In vivo, Bimatoprost is hydrolyzed by corneal amidases to its active free acid form, Bimatoprost acid (17-phenyl-18,19,20-trinor-prostaglandin F2 α).^[1] Bimatoprost acid is a potent agonist of the prostaglandin F2 α (FP) receptor.^[1] The deuterated version, **Bimatoprost acid-d4**, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.^[2] This guide details the synthetic approach, characterization methods, and biological context of **Bimatoprost acid-d4**.

Synthesis of Bimatoprost Acid-d4

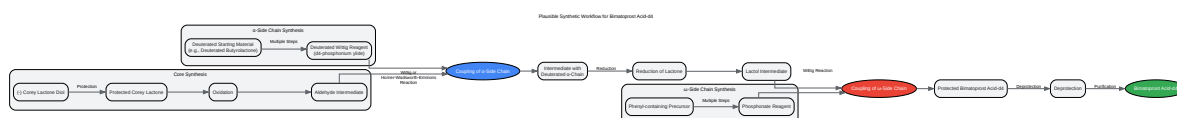
While a specific, detailed experimental protocol for the synthesis of **Bimatoprost acid-d4** is not readily available in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for prostaglandin synthesis, such as the Corey lactone

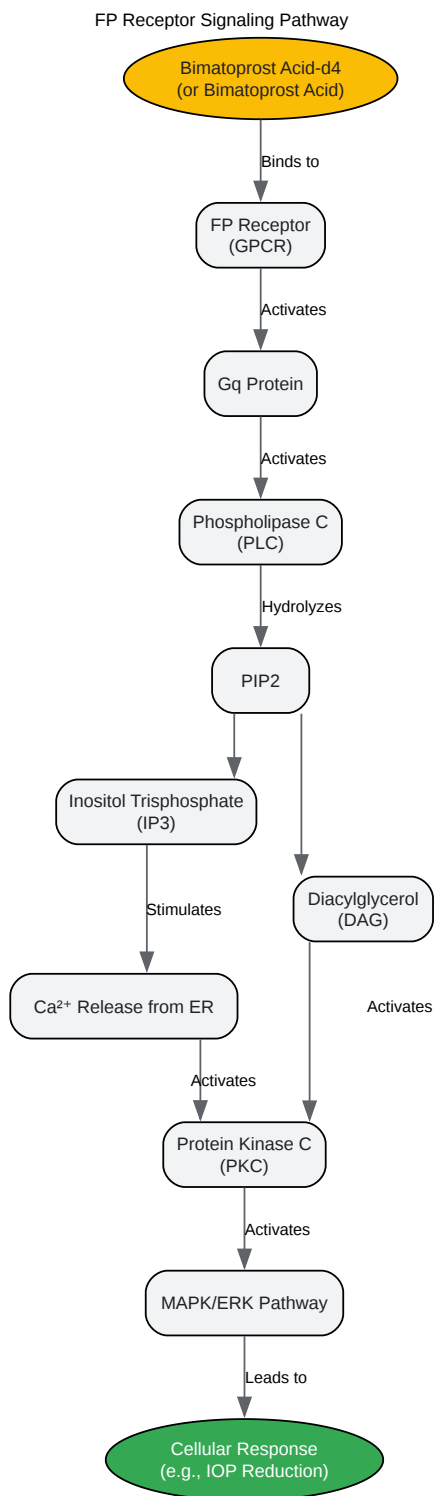
approach, and general deuteration techniques. The deuterated labels in **Bimatoprost acid-d4** are located at the 3,3,4,4-positions of the heptenoic acid side chain.

A general synthetic strategy would involve the synthesis of a deuterated α -side chain synthon, which is then coupled with the ω -side chain and the cyclopentane core. A key intermediate is often a protected bicyclic lactone.

Plausible Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis of **Bimatoprost acid-d4**. This is a generalized scheme and specific reagents and conditions may vary.





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References

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